molecular formula C11H12N2 B3269191 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 5044-29-1

4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B3269191
CAS No.: 5044-29-1
M. Wt: 172.23 g/mol
InChI Key: JSXRQETUPRRBJE-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2,5-dimethylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the reaction of 2,5-dimethylpyrrole with a pyridine derivative. One common method includes the reaction of 2,5-dimethylpyrrole with a pyridine ketone under acidic conditions to form the desired product . Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2,5-dimethylpyrrole and a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine or pyrrole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s binding to these enzymes disrupts their normal function, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: Shares the pyrrole core structure but lacks the pyridine ring.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide: Contains a benzamide group instead of a pyridine ring.

    2,5-Dimethyl-1H-pyrrole-1-carboxylic acid: Features a carboxylic acid group on the pyrrole ring.

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine is unique due to its combined pyridine and pyrrole structures, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-3-4-10(2)13(9)11-5-7-12-8-6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXRQETUPRRBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349404
Record name STK204995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5044-29-1
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5044-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK204995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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